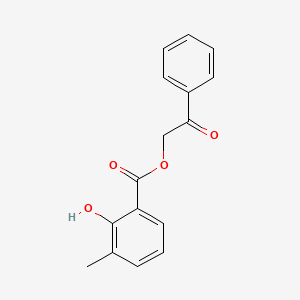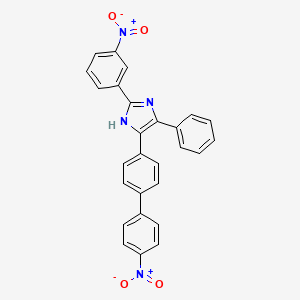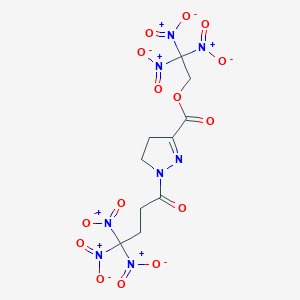![molecular formula C49H28N4O4 B14949546 2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step involves the synthesis of intermediate compounds that will be used in the final reaction to form the target compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods and optimizing the reaction conditions for large-scale production.
Análisis De Reacciones Químicas
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential medicinal properties, including its use as a drug candidate for various diseases.
Industry: It has applications in the industrial sector, including its use in the synthesis of other compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
2-{2-[4-(1,3-DIOXO-4-PHENYL-1,3-DIHYDRO-2H-BENZO[F]ISOINDOL-2-YL)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-PHENYL-1H-BENZO[F]ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar structure and is known for its various pharmacological activities.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These derivatives are studied for their potential as PI3Kδ inhibitors.
1,3-Dioxo-1,3-Dihydro-Isoindol-2-Yl Compounds: These compounds have similar functional groups and are used in various chemical and biological studies.
Propiedades
Fórmula molecular |
C49H28N4O4 |
|---|---|
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
2-[4-[5-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C49H28N4O4/c54-46-37-25-31-15-7-9-17-35(31)41(28-11-3-1-4-12-28)43(37)48(56)52(46)33-21-19-30(20-22-33)45-50-39-24-23-34(27-40(39)51-45)53-47(55)38-26-32-16-8-10-18-36(32)42(44(38)49(53)57)29-13-5-2-6-14-29/h1-27H,(H,50,51) |
Clave InChI |
QPYAKTGBYPXTNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)N8C(=O)C9=CC1=CC=CC=C1C(=C9C8=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)

![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)


